6-Phenyl-2-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperidine ring, a pyridazine ring, and a 1,2,4-oxadiazole ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single crystal X-ray diffraction method . This method can reveal details such as intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group .Chemical Reactions Analysis
The chemical reactions of similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could include the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . Additionally, these compounds could be further evaluated for their potential biological activities .
Properties
IUPAC Name |
6-phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(2)21-22-19(28-24-21)14-25-12-10-17(11-13-25)26-20(27)9-8-18(23-26)16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWOHUJUPHTXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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